L-Leucine, L-alanyl-L-alanyl-L-prolyl-
Description
Structural Characterization of L-Alanyl-L-Alanyl-L-Prolyl-L-Leucine
Primary Sequence Analysis and IUPAC Nomenclature
The peptide L-alanyl-L-alanyl-L-prolyl-L-leucine follows the sequence Leu-Ala-Ala-Pro , with leucine at the N-terminus and proline at the C-terminus. Its IUPAC name, (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid, explicitly defines the stereochemistry (L-configuration) of all residues. The molecular formula is C₁₇H₃₀N₄O₅ , with a molecular weight of 370.4 g/mol .
Key identifiers include:
- SMILES :
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N - InChIKey :
VVRMWRSFOOBLGN-CYDGBPFRSA-N
The presence of proline, with its cyclic pyrrolidine side chain, introduces rigidity into the peptide backbone, distinguishing it from sequences containing only aliphatic residues.
Three-Dimensional Conformational Dynamics
Proline’s structural rigidity profoundly influences the peptide’s conformation. Nuclear magnetic resonance (NMR) studies of similar peptides, such as D-leucyl-L-prolyl-L-isoleucyl-L-valyl-L-alanyl-β-alanine, demonstrate that proline residues stabilize compact conformations through cis-trans isomerization, shortening the distance between terminal residues and facilitating cyclization. For Leu-Ala-Ala-Pro, molecular dynamics simulations predict a semi-extended structure in aqueous solutions, with proline inducing a kink at the C-terminus.
Table 1: Conformational Features of Leu-Ala-Ala-Pro
The Ala-Pro bond’s restricted rotation (φ angle ≈ -60°) enforces a distinct dihedral geometry, promoting helical or turn motifs critical for molecular recognition.
Comparative Analysis with Related Oligopeptides
Ala-Ala-Pro (AAP)
The tripeptide Ala-Ala-Pro (AAP) lacks the C-terminal leucine, resulting in a shorter backbone (C₁₁H₁₉N₃O₄; MW 257.29 g/mol). Its IUPAC name, L-alanyl-L-alanyl-L-proline, highlights the absence of hydrophobic interactions from leucine. Conformationally, AAP adopts a polyproline II helix in solution, stabilized by proline’s cyclic structure.
Ala-Ala-Pro-Leu (AAPL)
The tetrapeptide Ala-Ala-Pro-Leu (AAPL) shares Leu-Ala-Ala-Pro’s sequence but reverses the order, placing leucine at the C-terminus. This inversion alters hydrophobicity distribution, potentially affecting membrane permeability.
Suc-AAPL-pNA
N-Succinyl-Ala-Ala-Pro-Leu-p-nitroanilide (Suc-AAPL-pNA; C₂₇H₃₈N₆O₉; MW 590.6 g/mol) is a chromogenic substrate modified with a succinyl group and p-nitroaniline. The succinyl moiety enhances solubility, while the nitroaniline group enables spectrophotometric detection during protease assays.
Table 2: Structural Comparison of Leu-Ala-Ala-Pro and Analogues
Properties
CAS No. |
154485-09-3 |
|---|---|
Molecular Formula |
C17H30N4O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H30N4O5/c1-9(2)8-12(17(25)26)20-15(23)13-6-5-7-21(13)16(24)11(4)19-14(22)10(3)18/h9-13H,5-8,18H2,1-4H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-/m0/s1 |
InChI Key |
VVRMWRSFOOBLGN-CYDGBPFRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the primary method for synthesizing L-Leucine, L-alanyl-L-alanyl-L-prolyl- , enabling precise sequence control and scalability. The process involves iterative cycles of amino acid activation, coupling, deprotection, and cleavage.
Fmoc/tBu Strategy
The Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyloxycarbonyl) protecting group system is widely used for SPPS due to its compatibility with mild deprotection conditions. Key steps include:
- Activation : Amino acids are activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIPCDI (N,N'-diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) .
- Coupling : Activated amino acids are added to a resin-bound peptide chain. For challenging sequences, pseudoproline dipeptides (e.g., Glu(OtBu)-Ser(CMe,Mepro) ) are introduced to reduce aggregation.
- Deprotection : Piperidine (20–30%) in DMF removes Fmoc groups.
- Cleavage : The peptide is released from the resin using TFA (trifluoroacetic acid) with scavengers like TIS (triisopropylsilane) .
Table 1: Key Reagents in Fmoc-Based SPPS
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Activation | HBTU, DIPCDI, HOBt, DIEA | Form active esters for coupling |
| Deprotection | 20% Piperidine in DMF | Remove Fmoc groups |
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | Release peptide from resin |
Boc-Based SPPS
For "difficult sequences," Boc (tert-butyloxycarbonyl) strategies are preferred due to TFA-mediated solubilization of aggregated chains. However, Boc SPPS requires harsher deprotection (e.g., TFA ) and is less common for this peptide.
Optimization Techniques
Solution-Phase Synthesis
Solution-phase methods are less common but viable for small peptides. The approach involves segment condensation, as demonstrated in the synthesis of cyclo-(isoleucyl-prolyl-leucyl-alanyl) :
- Dipeptide Synthesis :
- Cyclization :
Table 2: Conditions for Dipeptide Coupling
| Dipeptide | Activating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Boc-l-Pro-l-Leu-OH | EDC.HCl | Pyridine | DCM | 85 |
| l-Ala-l-Ile-OMe | EDC.HCl | Pyridine | DCM | 78 |
Enzymatic Synthesis
Enzymatic methods offer alternatives to chemical synthesis, particularly for avoiding racemization. L-amino acid α-ligase (Lal) catalyzes ATP-dependent dipeptide formation, as shown in E. coli fermentations:
Comparative Analysis of Methods
Table 3: Synthesis Methods Overview
| Method | Advantages | Challenges | Yield Range |
|---|---|---|---|
| SPPS (Fmoc) | High sequence control, automation | Aggregation, side reactions | 60–80% |
| Solution-Phase | Lower cost, no resin | Limited scalability, purity | 50–75% |
| Enzymatic | No racemization, eco-friendly | Strain optimization required | 70–85% |
Key Challenges and Innovations
Aggregation Mitigation
Proline-rich sequences like L-Leucine, L-alanyl-L-alanyl-L-prolyl- are prone to aggregation. Strategies include:
Chemical Reactions Analysis
Types of Reactions
L-Leucine, L-alanyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other oxidized functional groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Amino acid derivatives, coupling reagents like DCC and NHS
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides .
Scientific Research Applications
Nutritional Applications
Role in Protein Metabolism:
L-Leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolism. Research indicates that supplementation with L-leucine can enhance muscle protein synthesis, particularly in the context of resistance training and recovery from exercise. A study demonstrated that the administration of L-alanyl-L-glutamine improved protein balance and reduced proteolysis in endotoxemic rats, suggesting that combinations with leucine can optimize protein metabolism under stress conditions .
Dietary Supplementation:
The incorporation of L-leucine into dietary formulations has been shown to support growth and development in animal models. For instance, studies on neonatal pigs indicated that dietary proline supplementation (which is metabolically linked to leucine) significantly improved growth rates and feed efficiency . This highlights the importance of amino acid profiles in formulating diets for young animals.
Metabolic Implications
Impact on mTOR Pathway:
L-Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which is pivotal for cellular growth and metabolism. This activation is crucial for regulating protein synthesis and cellular responses to nutritional status. Proline, a component of the compound under discussion, also influences mTOR signaling, suggesting that L-alanyl-L-alanyl-L-prolyl- may have synergistic effects on metabolic pathways .
Antioxidant Properties:
Proline has been identified as having antioxidant properties, which may be beneficial in reducing oxidative stress during metabolic processes. This could be particularly relevant in conditions where oxidative damage is prevalent, such as during intense physical activity or in certain disease states .
Therapeutic Applications
Potential for Disease Treatment:
Research has indicated that L-leucine and its derivatives may have therapeutic potential in treating various conditions. For example, peptide conjugates incorporating L-leucine have been explored for their ability to enhance cellular uptake of therapeutic agents across biological membranes . This could be significant for drug delivery systems targeting specific tissues or organs.
Applications in Cardiovascular Health:
Studies have suggested that compounds involving L-leucine can play a role in managing cardiovascular health by improving cardiac function and reducing stress responses associated with myocardial infarction . The modulation of amino acid levels can influence blood pressure regulation and overall cardiac contractility.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Wu et al., 2010 | Dietary supplementation | Proline improves growth rates in neonatal pigs; enhances protein synthesis via mTOR activation |
| Kato et al., 2000 | Metabolic response | L-alanyl-L-glutamine improves protein balance during endotoxemia; reduces plasma BCAA levels |
| Patent WO2010063124A1 | Therapeutic applications | Peptide conjugates with L-leucine show potential in treating cardiovascular diseases and metabolic disorders |
Mechanism of Action
The mechanism of action of L-Leucine, L-alanyl-L-alanyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, leucine is known to activate the mTORC1 pathway, which plays a crucial role in protein synthesis and cellular growth. The tetrapeptide may also interact with other signaling molecules and receptors, modulating various biological processes .
Comparison with Similar Compounds
Table 1: Structural Features of L-Leucine, L-alanyl-L-alanyl-L-prolyl- and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Peptide Chain Length | Key Structural Features |
|---|---|---|---|---|
| L-Leucine | C₆H₁₃NO₂ | 131.17 | Monomer | Branched-chain side chain (isobutyl group) |
| L-cyclopropylalanine | C₆H₁₁NO₂ | 129.16 | Monomer | Cyclopropyl ring replacing isobutyl group |
| Cyclo(L-leucyl-L-leucyl) | C₁₂H₂₂N₂O₂ | 226.31 | Cyclic dipeptide | Cyclic structure with two leucine residues |
| L-alanyl-L-prolyl-L-alanine | C₁₁H₁₉N₃O₄ | 257.29 | Tripeptide | Linear chain with proline-induced rigidity |
| L-alanyl-L-alanyl-L-prolyl- | C₁₉H₃₂N₄O₆ | 412.48 | Tetrapeptide | Two alanines, proline, and terminal leucine |
Key Observations :
Table 2: Functional Properties of L-Leucine, L-alanyl-L-alanyl-L-prolyl- and Analogs
Key Findings :
- Enzymatic Inhibition : L-Leucine and L-cyclopropylalanine both inhibit α-IPMS, but the latter requires ~5× higher concentrations, highlighting the importance of the isobutyl group for potency .
- Peptide Linker Effects : In EGFR inhibitors, replacing glycine/serine with L-leucine in peptide linkers enhances antiproliferative activity by 100-fold, suggesting that leucine’s hydrophobicity improves target engagement .
- Metabolite Comparison : HMB, a leucine metabolite, shares muscle protein synthesis stimulation but uniquely reduces protein breakdown, unlike leucine itself .
Physicochemical and Analytical Comparisons
Table 3: Physical Properties and Separation Challenges
| Compound | Solubility | Ion Mobility Separation (CCS Difference) | Key Analytical Challenges |
|---|---|---|---|
| L-Leucine | Highly water-soluble | N/A | Distinguishing from L-isoleucine |
| L-isoleucine | Water-soluble | 1.2% CCS difference vs. L-leucine | Constitutional isomer separation |
| L-alanyl-L-alanyl-L-prolyl- | Moderate solubility | Not studied | Potential aggregation due to proline |
Key Insights :
- Ion Mobility Challenges : L-Leucine and L-isoleucine, constitutional isomers, are unresolvable via ion mobility spectrometry due to minimal cross-sectional (CCS) differences .
- Proline Impact : Proline-rich peptides like L-alanyl-L-alanyl-L-prolyl- may exhibit reduced solubility and increased rigidity, affecting pharmacokinetics .
Biological Activity
Biological Activity of L-Leucine
L-Leucine, a branched-chain amino acid (BCAA), is a key component of the peptide and has significant biological activities:
Protein Synthesis Regulation
L-Leucine is a potent stimulator of protein synthesis . It primarily acts through the mammalian target of rapamycin (mTOR) pathway, specifically activating the mTOR complex 1 (mTORC1) . This activation leads to increased phosphorylation of downstream targets such as S6K1 and 4E-BP1, which are crucial for initiating mRNA translation .
Tissue Responsiveness
Multiple tissues respond to L-Leucine treatment:
- White adipose tissue
- Skeletal muscle
- Liver
- Heart
- Kidney
- Pancreas
- Hypothalamus
In most of these tissues, L-Leucine increases S6K1 and 4E-BP1 phosphorylation, indicating mTOR signaling pathway activation .
Metabolic Effects
L-Leucine's metabolism involves a reversible transamination step catalyzed by the branched-chain amino acid transaminase (BCAT) enzyme . This process is crucial for its biological activities and interactions with various metabolic pathways.
Functional Performance Enhancement
A study on elderly subjects (65-75 years) showed that L-Leucine supplementation improved aspects of functional status:
| Outcome Measure | Improvement |
|---|---|
| 30-s arm-curl test | Significant |
| 30-s chair-stand test | Significant |
| 6-min walk test | Significant |
| Lean Tissue Mass | Improved (at 40% L-Leucine) |
The study used essential amino acid (EAA) mixtures containing 20% and 40% L-Leucine, with daily doses ranging from 11 to 21 g (0.21 g/kg/day) .
Oxidative Stress Modulation
L-Leucine has been shown to affect antioxidant enzyme activities in the liver:
- Reduces catalase (CAT) activity
- When administered with doxorubicin, reduces both superoxide dismutase (SOD) and CAT activities
This modulation of antioxidant enzymes suggests a role in oxidative stress regulation, potentially through the activation of mTORC1 and subsequent inactivation of SOD1 (CuZnSOD) .
Potential Biological Activities of the Peptide
While specific data on L-Leucine, L-alanyl-L-alanyl-L-prolyl- is not available, we can infer potential activities based on its components:
- Enhanced Cellular Uptake: Peptides often have improved cellular uptake compared to free amino acids . The presence of L-alanyl and L-prolyl residues may facilitate this process.
- Prolonged Effect: The peptide structure could potentially lead to a more sustained release of L-Leucine, extending its biological effects over time.
- Unique Signaling Properties: The specific sequence of amino acids in this peptide might confer unique signaling properties or receptor interactions not observed with individual amino acids.
- Potential Neuroprotective Effects: Given the neuroprotective effects observed with acetyl-leucine , this peptide might exhibit similar properties, particularly in neurological conditions.
Q & A
Q. What are the critical parameters in solid-phase peptide synthesis (SPPS) for ensuring high yield and minimal racemization in L-alanyl-L-alanyl-L-prolyl-L-leucine production?
Methodological Answer: Optimize resin selection (e.g., Wang resin for acid-sensitive peptides) and coupling reagents (HBTU/HOBt vs. PyOxim). Maintain coupling temperatures at 4°C to reduce racemization. Use iterative deprotection with 20% piperidine in DMF and monitor completion via Kaiser tests. Post-synthesis, cleave peptides with TFA/water/triisopropylsilane (95:2.5:2.5) to preserve integrity. Purify via reverse-phase HPLC with a C18 column and acetonitrile/0.1% TFA gradient .
Q. Which analytical techniques validate the structural integrity and purity of L-alanyl-L-alanyl-L-prolyl-containing peptides?
Methodological Answer: Combine high-resolution X-ray crystallography (synchrotron radiation, 100 K, <0.8 Å resolution) for electron density mapping with LC-MS (ESI-TOF, ±5 ppm mass accuracy) for molecular weight confirmation. For purity, use ion-exchange chromatography (pH 4.5 sodium citrate buffer) against USP amino acid standards . Secondary structure analysis via circular dichroism (190–260 nm, 25°C) in phosphate buffer complements these methods.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivities of L-leucine-containing peptides, such as pro-convulsant vs. anticonvulsant effects?
Methodological Answer: Design cross-species dose-response studies (0.1–10 mM range) with simultaneous monitoring of blood glucose and ketone levels to account for metabolic interactions . Use patch-clamp electrophysiology to assess neuronal excitability changes in hippocampal slices. Validate findings with isotopic tracing (¹³C-leucine) to track metabolic incorporation and correlate with behavioral outcomes .
Q. What experimental design principles optimize the stability of L-leucine-terminated peptides in dry powder formulations?
Methodological Answer: Apply a Box-Behnken Design of Experiments (DoE) with factors: leucine concentration (5–15% w/w), spray-dryer inlet temperature (80–120°C), and feed rate (3–9 mL/min). Measure responses (aerodynamic diameter via laser diffraction, moisture content via Karl Fischer) and model interactions using partial least squares regression. Include accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life .
Q. How can computational models predict the conformational dynamics of L-alanyl-L-alanyl-L-prolyl-L-leucine in biological environments?
Methodological Answer: Combine quantum mechanics/molecular mechanics (QM/MM) with B3LYP/6-31G* basis sets for electronic structure analysis and molecular dynamics (MD) simulations (CHARMM36m force field, 1 μs trajectories). Validate against experimental charge density maps from multipole-refined X-ray data . Use adaptive sampling to capture rare conformational states in aqueous vs. lipid bilayer systems.
Q. What mechanistic approaches elucidate the role of L-alanyl-L-alanyl-L-prolyl motifs in enzyme inhibition?
Methodological Answer: Employ stopped-flow fluorescence with FRET-labeled substrates (e.g., Abz/Dnp pairs) to measure pre-steady-state kinetics. Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH). Mutagenesis (alanine-scanning) of catalytic residues paired with SAXS-derived structural envelopes identifies critical interaction sites. Molecular docking (AutoDock Vina) constrained by experimental data refines binding poses.
Q. How should researchers address discrepancies in secondary structure assignments from spectroscopic data for proline-rich peptides?
Methodological Answer: Use singular value decomposition (SVD) of variable-temperature CD spectra (4–80°C) to deconvolute α-helix and polyproline II contributions. Cross-validate with ¹H-¹⁵N HSQC NMR chemical shifts under identical buffer conditions. Apply consensus algorithms (e.g., CONTIN/LL) to reconcile FTIR amide I band deconvolution (1700–1600 cm⁻¹) with computational predictions (DICHROWEB server) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
